6-chloro-N-cyclohexylpyridazin-3-amine

Description

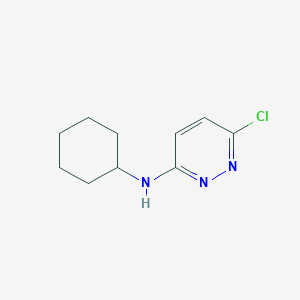

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-cyclohexylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMCLFWZCPFXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390464 | |

| Record name | 6-Chloro-N-cyclohexylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-77-3 | |

| Record name | 6-Chloro-N-cyclohexylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-(cyclohexylamino)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-chloro-N-cyclohexylpyridazin-3-amine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-cyclohexylpyridazin-3-amine is a substituted pyridazine derivative. The pyridazine core is a common motif in medicinal chemistry, and compounds bearing this scaffold have been investigated for a wide range of biological activities. This document provides a technical overview of the known chemical properties of this compound, a plausible synthetic approach based on established chemical principles, and a discussion of its potential, yet currently undocumented, role in drug discovery.

Chemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that some of this data is calculated and has been sourced from publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1014-77-3 | [1] |

| Molecular Formula | C₁₀H₁₄ClN₃ | - |

| Molecular Weight | 211.69 g/mol | [1] |

| Melting Point | 167-168 °C | [1] |

| Solubility (Calculated) | 0.66 g/L in water at 25 °C (Very slightly soluble) | [1] |

| Density (Calculated) | 1.246 ± 0.06 g/cm³ at 20 °C | [1] |

Synthesis and Experimental Protocols

Stage 1: Synthesis of 6-chloropyridazin-3-amine (2)

The precursor, 6-chloropyridazin-3-amine, is synthesized from 3,6-dichloropyridazine (1).

Experimental Protocol (General Method):

-

Reaction Setup: To a solution of ammonia in methanol (2.0 M), add 3,6-dichloropyridazine (1) slowly.

-

Reaction Conditions: The reaction mixture is heated in a sealed vessel at approximately 130°C for 96 hours.

-

Work-up: After cooling the mixture to room temperature, water is added, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 6-chloropyridazin-3-amine (2).

Stage 2: Synthesis of this compound (3)

The final product is obtained by the reaction of 6-chloropyridazin-3-amine (2) with cyclohexylamine.

Experimental Protocol (Proposed General Method):

-

Reaction Setup: In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve 6-chloropyridazin-3-amine (2) and cyclohexylamine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated, for example, to reflux, for a period of time to be determined experimentally (e.g., 12-24 hours), until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. Alternatively, the product can be extracted with an organic solvent.

-

Purification: The crude product is washed with water and a non-polar organic solvent (e.g., hexane) to remove impurities. Further purification can be achieved by recrystallization or column chromatography to yield the final product, this compound (3).

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The pyridazine nucleus is, however, a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have been explored for a variety of therapeutic applications, including as anticancer and anti-inflammatory agents. The biological effects of such compounds are highly dependent on the nature and position of the substituents on the pyridazine ring.

Given the lack of specific data for this compound, any potential biological activity would need to be determined through in vitro and in vivo screening assays.

Conclusion

This compound is a chemical entity for which basic chemical and physical properties are available. While a specific, validated synthesis protocol has not been published, a plausible route can be devised from known chemical reactions of its precursors. The biological activity and potential applications in drug discovery for this compound remain unexplored. This technical guide serves as a summary of the current knowledge and a starting point for researchers interested in the further investigation of this and related pyridazine derivatives.

References

An In-depth Technical Guide to the Synthesis of 6-chloro-N-cyclohexylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-chloro-N-cyclohexylpyridazin-3-amine, a valuable heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The document details the synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound belongs to the pyridazine class of heterocyclic compounds, which are integral to the development of various therapeutic agents. The presence of a chlorine atom and a substituted amino group on the pyridazine ring offers reactive sites for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. This guide focuses on a two-step synthesis pathway commencing from readily available starting materials.

Core Synthesis Pathway

The most direct and industrially scalable synthesis of this compound involves a two-step process:

-

Step 1: Synthesis of 3,6-dichloropyridazine. This key intermediate is prepared from pyridazine-3,6-diol (the tautomeric form of maleic hydrazide) via a chlorination reaction.

-

Step 2: Selective Nucleophilic Aromatic Substitution. 3,6-dichloropyridazine undergoes a selective mono-amination reaction with cyclohexylamine to yield the final product. The chlorine atom at the 3-position is more susceptible to nucleophilic attack than the chlorine at the 6-position.

The overall synthesis workflow is depicted below:

In-depth Technical Guide: 6-chloro-N-cyclohexylpyridazin-3-amine

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of 6-chloro-N-cyclohexylpyridazin-3-amine. A comprehensive search of publicly available scientific literature and databases has been conducted to gather all pertinent information regarding this compound's biological activity, molecular targets, and associated signaling pathways.

Key Finding: At present, there is no publicly available scientific literature detailing the mechanism of action, specific biological targets, or pharmacological properties of this compound. Chemical databases list the compound, but do not provide any data on its biological effects.

Introduction

This compound is a heterocyclic compound with the molecular formula C11H16ClN3. Its structure, characterized by a chlorinated pyridazine ring and a cyclohexylamine substituent, suggests potential for biological activity. This guide was intended to provide a thorough analysis of its mechanism of action to support research and drug development efforts.

Current State of Knowledge

Despite extensive searches, no peer-reviewed articles, patents, or conference proceedings were identified that describe the biological activity or mechanism of action of this compound. Databases such as PubChem and commercial supplier websites confirm its existence and provide basic chemical properties, but lack any biological data.

Analysis of Structurally Related Compounds

In the absence of direct data, an analysis of structurally related compounds was performed to infer potential areas of activity. It is crucial to note that these are speculative and direct testing of this compound is required for validation.

-

Pyridazine Derivatives: The pyridazine core is a feature of various biologically active molecules. Depending on the substitution pattern, pyridazine derivatives have been reported to exhibit a wide range of activities, including but not limited to, antimicrobial, antihypertensive, and anticancer effects.

-

Aminopyridazines: The aminopyridazine moiety is a known pharmacophore. For instance, certain aminopyridazines have been investigated as kinase inhibitors or as agents targeting other enzymes and receptors.

However, the specific combination of the 6-chloro and N-cyclohexyl substituents on the pyridazin-3-amine core defines a unique chemical entity for which a biological profile has not been established in the public domain.

Data Presentation

Due to the lack of experimental data, no quantitative information such as IC50, EC50, or Ki values for this compound can be presented.

Experimental Protocols

As no studies detailing the biological evaluation of this compound have been published, there are no established experimental protocols to report.

Visualizations

The absence of known signaling pathways or established experimental workflows for this compound precludes the generation of the requested Graphviz diagrams. To illustrate a hypothetical discovery workflow, a generalized diagram is provided below.

Caption: A generalized workflow for drug discovery and mechanism of action studies.

Conclusion and Future Directions

There is currently no scientific information available to delineate the mechanism of action of this compound. For researchers and drug development professionals interested in this compound, the following steps are recommended:

-

In Silico Prediction: Utilize computational models to predict potential biological targets based on the compound's structure.

-

Initial In Vitro Screening: Perform broad panel screening against various targets (e.g., kinases, GPCRs, ion channels) to identify potential biological activity.

-

Phenotypic Screening: Conduct cell-based assays to observe the compound's effects on cellular processes and identify a potential therapeutic area.

This foundational research is necessary to generate the initial data required to build a comprehensive understanding of the compound's mechanism of action.

An In-depth Technical Guide on the Biological Activity of the Pyridazine Core

Disclaimer: This technical guide explores the biological activities of the pyridazine scaffold, a core component of various biologically active compounds. The specific compound, 6-chloro-N-cyclohexylpyridazin-3-amine, is not a subject of extensive study in publicly available scientific literature. Therefore, this document focuses on the known biological activities of structurally related pyridazine and pyridazinone derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The pyridazine ring is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of compounds with diverse pharmacological activities.[1][2][3] Derivatives of pyridazine have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents, among others.[1][2][3] This guide will delve into the key biological activities of pyridazine derivatives, with a focus on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity of Pyridazine Derivatives

Pyridazine-containing compounds have emerged as a promising class of anticancer agents, with various derivatives exhibiting potent inhibitory activity against a range of cancer cell lines.[1][2][4][5][6][7][8] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Several pyridazine derivatives have been identified as inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and vascularization.[1][8][9][10][11][12][13]

A notable example is a series of pyridazine-based diarylurea derivatives designed as surrogates for sorafenib, a known multi-kinase inhibitor.[1] One compound in this series demonstrated significant inhibitory activity against VEGFR-2.[1] Another study reported a pyridazine-containing compound that exhibited potent inhibition of VEGFR kinase with a 92.2% inhibition rate at a 10 µM concentration.[8]

dot

Caption: EGFR signaling pathway and its inhibition by pyridazine derivatives.

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Certain 3,6-disubstituted pyridazine derivatives have been shown to be potent inhibitors of CDK2, a critical enzyme for cell cycle progression.[7] For instance, a derivative bearing two morpholine moieties exhibited a CDK2 inhibitory activity with an IC50 of 20.1 nM.[7]

dot

Caption: Inhibition of the cell cycle by CDK2-inhibiting pyridazine derivatives.

The Wnt signaling pathway is another critical pathway in cancer development, and its inhibition is a promising therapeutic strategy.[14][15][16][17][18] Pyridazinone derivatives have been investigated as dual inhibitors of MET kinase and the Wnt signaling pathway.[14] One such derivative demonstrated a 54% reduction in Wnt signaling activity at a 10 µM concentration.[14] Another study identified a pyridazinone-based andrographolide derivative that inhibits the TFAP4/Wnt/β-catenin signaling pathway.[15]

dot

Caption: The canonical Wnt signaling pathway and a potential point of inhibition by pyridazine derivatives.

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | Cell Line Origin | IC50/GI50 (µM) | Reference |

| 2h | 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | SR | Leukemia | < 0.1 | [4] |

| NCI-H522 | Non-Small Cell Lung | < 0.1 | [4] | ||

| CCRF-CEM | Leukemia | < 1.0 | [4] | ||

| HCT-116 | Colon | < 1.0 | [4] | ||

| 11m | Methyltetrahydropyran-bearing pyridazine | T-47D | Breast | 0.43 | [7] |

| MDA-MB-231 | Breast | 0.99 | [7] | ||

| 4e | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | MCF-7 | Breast | 1 - 10 | [5][6] |

| SK-MEL-28 | Melanoma | 1 - 10 | [5][6] | ||

| 4f | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | MCF-7 | Breast | 1 - 10 | [5][6] |

| SK-MEL-28 | Melanoma | 1 - 10 | [5][6] | ||

| Pyrazolo-pyridazine 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | HepG-2 | Liver | 17.30 | [10] |

| HCT-116 | Colon | 18.38 | [10] | ||

| MCF-7 | Breast | 27.29 | [10] | ||

| Compound 5b | Pyridazine derivative | HCT-116 | Colon | Potent | [8] |

1.5.1. MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[10][19]

1.5.2. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to measure drug-induced cytotoxicity.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

-

Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution (0.4% w/v in 1% acetic acid).

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The GI50 (Growth Inhibition 50) value is calculated.[7][19]

Antimicrobial Activity of Pyridazine Derivatives

The pyridazine scaffold is also a key feature in many compounds with significant antimicrobial properties.[1][20][21][22][23][24][25][26] These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, and in some cases, fungi.

DNA gyrase is an essential bacterial enzyme that controls DNA topology and is a validated target for antibiotics.[27][28][29] Some pyridazine derivatives have been identified as inhibitors of DNA gyrase. Molecular docking studies have shown that these compounds can bind to the active site of the DNA gyrase subunit B.[24]

dot

Caption: Mechanism of DNA gyrase inhibition by pyridazine derivatives.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Compound 7 | E. coli | 7.8 | - | [20] |

| S. aureus (MRSA) | 7.8 | - | [20] | |

| S. typhimurium | 7.8 | - | [20] | |

| A. baumannii | 7.8 | - | [20] | |

| Compound 13 | A. baumannii | 3.74 | - | [20] |

| P. aeruginosa | 7.48 | - | [20] | |

| Compound 10h | S. aureus | - | 16 | [1] |

| Compound 8g | C. albicans | - | 16 | [1] |

| Chloro derivatives | E. coli | - | 0.892 - 3.744 | [24] |

| P. aeruginosa | - | 0.892 - 3.744 | [24] | |

| S. marcescens | - | 0.892 - 3.744 | [24] |

2.3.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25]

2.3.2. Disk Diffusion Method

This method is used for qualitative antimicrobial susceptibility testing.

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

-

Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[22][30]

Conclusion

The pyridazine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The examples highlighted in this guide demonstrate the potential of pyridazine-containing compounds as anticancer and antimicrobial agents. The diverse mechanisms of action, including the inhibition of key enzymes and signaling pathways, underscore the importance of this heterocyclic core in the design and development of novel therapeutics. Further research into the structure-activity relationships of pyridazine derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]

- 11. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08954C [pubs.rsc.org]

- 15. The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]

- 18. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]

In-Depth Technical Guide: 6-Chloro-N-cyclohexylpyridazin-3-amine and its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, 6-chloro-N-substituted pyridazin-3-amines have emerged as a promising framework for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of 6-chloro-N-cyclohexylpyridazin-3-amine and its structural analogs, focusing on their synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals engaged in the exploration of pyridazine-based compounds as kinase inhibitors and anticancer agents.

Introduction

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key building block in a multitude of biologically active compounds. The electronic properties and hydrogen bonding capabilities imparted by the nitrogen atoms make it an attractive scaffold for interacting with various biological targets. The 6-chloro-N-substituted pyridazin-3-amine core, in particular, offers a versatile platform for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The chlorine atom at the 6-position serves as a reactive handle for further derivatization, while the amino group at the 3-position provides a crucial interaction point with target proteins, such as protein kinases.

Synthesis of this compound and Analogs

The synthesis of this compound and its structural analogs typically begins with a commercially available starting material, 3,6-dichloropyridazine. The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by an appropriate amine.

General Experimental Protocol for Synthesis

The following protocol outlines a general method for the synthesis of N-substituted 6-chloropyridazin-3-amines.

Materials:

-

3,6-dichloropyridazine

-

Desired primary or secondary amine (e.g., cyclohexylamine, piperidine, morpholine)

-

Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide)

-

Base (e.g., triethylamine, potassium carbonate)

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 equivalent) in a suitable solvent, add the desired amine (1.0-1.2 equivalents) and a base (1.5-2.0 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-chloro-N-substituted pyridazin-3-amine.

An In-depth Technical Guide to 6-chloro-N-cyclohexylpyridazin-3-amine (CAS: 1014-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-cyclohexylpyridazin-3-amine (CAS: 1014-77-3), a substituted pyridazine derivative. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and provides predicted data based on analogous compounds. This guide covers the physicochemical properties, a putative synthesis protocol, predicted analytical data, and a discussion of the potential biological significance of this class of compounds, particularly in the context of drug discovery. The information is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel pyridazine-based molecules.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridazine core, which is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1014-77-3 | |

| Molecular Formula | C₁₀H₁₄ClN₃ | |

| Molecular Weight | 211.69 g/mol | |

| IUPAC Name | This compound | |

| Melting Point | 167-168 °C | [1] |

| Calculated Solubility | Very slightly soluble (0.66 g/L at 25 °C) | [1] |

| Calculated Density | 1.246 ± 0.06 g/cm³ | [1] |

| Physical Appearance | Predicted to be a solid at room temperature | |

| Calculated LogP | 3.12 | |

| Calculated TPSA | 37.81 Ų |

Synthesis

Proposed Experimental Protocol

Step 1: Synthesis of 3-amino-6-chloropyridazine (Precursor)

This protocol is adapted from established procedures for the mono-amination of 3,6-dichloropyridazine.[2][3][4]

-

Materials: 3,6-dichloropyridazine, Ammonia (e.g., 2.0 M solution in methanol or concentrated aqueous ammonia), Methanol (or another suitable solvent), Ethyl acetate, Saturated aqueous sodium chloride, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of ammonia in methanol, slowly add 3,6-dichloropyridazine.

-

The reaction mixture is heated in a sealed vessel at a temperature ranging from 120-130°C for an extended period (e.g., 24-96 hours).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

Water is added, and the product is extracted with ethyl acetate.

-

The organic layer is washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 3-amino-6-chloropyridazine.

-

Step 2: Synthesis of this compound

This step would involve the reaction of 3-amino-6-chloropyridazine with a cyclohexylating agent. A direct alkylation with a cyclohexyl halide is a possibility, though it may suffer from issues of reactivity and selectivity. A more controlled approach, such as a Buchwald-Hartwig amination, could also be employed, though this would require a cyclohexyl amine and a suitable palladium catalyst and ligand system.

-

Materials: 3-amino-6-chloropyridazine, Cyclohexylamine, A suitable base (e.g., sodium tert-butoxide), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Anhydrous toluene (or another suitable aprotic solvent).

-

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere (e.g., argon), add 3-amino-6-chloropyridazine, cyclohexylamine, the base, the palladium catalyst, and the ligand.

-

Add anhydrous toluene via syringe.

-

The reaction mixture is heated with stirring at a temperature typically between 80-110°C.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.

-

The mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

-

Analytical Data (Predicted)

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | d | 1H | Pyridazine ring proton |

| ~ 6.8 - 7.0 | d | 1H | Pyridazine ring proton |

| ~ 4.0 - 4.2 | m | 1H | N-H |

| ~ 3.5 - 3.8 | m | 1H | Cyclohexyl C1-H |

| ~ 1.0 - 2.0 | m | 10H | Cyclohexyl protons |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 | Pyridazine C-NH |

| ~ 148 - 152 | Pyridazine C-Cl |

| ~ 128 - 132 | Pyridazine CH |

| ~ 118 - 122 | Pyridazine CH |

| ~ 50 - 55 | Cyclohexyl C1 |

| ~ 30 - 35 | Cyclohexyl C2, C6 |

| ~ 24 - 28 | Cyclohexyl C3, C4, C5 |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3300 - 3400 | Medium | N-H stretch | Secondary amine |

| ~ 2850 - 2950 | Strong | C-H stretch | Cyclohexyl |

| ~ 1580 - 1620 | Strong | C=N, C=C stretch | Pyridazine ring |

| ~ 1500 - 1550 | Medium | N-H bend | Secondary amine |

| ~ 1000 - 1100 | Medium | C-N stretch | Aryl-N |

| ~ 700 - 800 | Strong | C-Cl stretch | Aryl-Cl |

Mass Spectrometry

| m/z | Predicted Ion |

| 211/213 | [M]⁺ (isotopic pattern for Cl) |

| 129/131 | [M - C₆H₁₀]⁺ |

| 82 | [C₆H₁₀]⁺ |

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the pyridazine scaffold is a well-established pharmacophore in medicinal chemistry.[5][6] Derivatives of pyridazine have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many pyridazine-containing compounds have been investigated as kinase inhibitors.[1][6][7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyridazine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their activity.[1]

-

Antimicrobial Activity: Various substituted pyridazines have demonstrated antibacterial and antifungal properties.[6]

-

Anticonvulsant and Anti-inflammatory Activity: The pyridazine nucleus is also found in compounds with activity against the central nervous system and inflammatory pathways.[8]

Given the prevalence of the pyridazine core in kinase inhibitors, it is plausible that this compound could be a starting point for the development of novel kinase inhibitors. The N-cyclohexyl group could potentially occupy a hydrophobic pocket within the ATP-binding site of a target kinase.

General Mechanism of Action: Kinase Inhibition

The general mechanism of action for many pyridazine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. The pyridazine ring often forms key hydrogen bond interactions with the hinge region of the kinase, while substituents on the ring can occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.

Conclusion

This compound is a substituted pyridazine with potential for further investigation in drug discovery and medicinal chemistry. While specific experimental data is scarce, this guide provides a framework for its synthesis, predicted analytical characteristics, and potential biological applications based on the well-documented activities of the pyridazine class of compounds. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activity, particularly as a potential kinase inhibitor.

Safety Information

Based on information for the precursor 3-amino-6-chloropyridazine, this compound should be handled with care.[9][10] It is predicted to be harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Amino-6-chloropyridazine 97 5469-69-2 [sigmaaldrich.com]

In-depth Technical Guide on 6-chloro-N-cyclohexylpyridazin-3-amine: A Historical and Scientific Overview

An in-depth technical guide on the discovery and history of 6-chloro-N-cyclohexylpyridazin-3-amine cannot be fully provided due to the limited publicly available information. The core scientific details regarding its synthesis, specific biological activity, and discovery are primarily contained within a 1963 publication that is not accessible in its entirety through public online databases.

The key scientific article that would contain the detailed information is:

-

Relyea, D. I. (1963). Some 3-Amino-6-chloropyridazines and Their Hypotensive Activity. Journal of Medicinal Chemistry, 6(6), 807-809.

Access to the full text of this article is necessary to provide the specific experimental protocols, quantitative data, and a detailed historical narrative of the compound's discovery.

However, based on available information from chemical databases and related literature, a general overview can be constructed.

General Information

This compound is a chemical compound identified by the CAS number 1014-77-3 . It belongs to the class of 3-amino-6-chloropyridazines. Research into this class of compounds, particularly in the 1960s, was focused on their potential as antihypertensive (hypotensive) agents , meaning they were investigated for their ability to lower blood pressure.

Historical Context: The Search for Antihypertensive Pyridazines

In the mid-20th century, medicinal chemists were actively exploring various heterocyclic compounds for novel therapeutic activities. The pyridazine nucleus was a scaffold of interest due to the biological activities exhibited by related structures. The investigation into 3-amino-6-chloropyridazines by researchers such as D. I. Relyea was part of a broader effort to develop new and effective treatments for hypertension, a significant health concern. The synthesis and evaluation of a series of these compounds would have been a standard approach to establish structure-activity relationships, aiming to identify the most potent and least toxic candidates for further development.

Generalized Synthesis

While the specific, detailed experimental protocol for this compound is not available, the synthesis of N-substituted 3-amino-6-chloropyridazines generally follows a common pathway. This involves the nucleophilic substitution of a chlorine atom on the pyridazine ring with an amine.

The likely synthetic route would involve the reaction of 3,6-dichloropyridazine with cyclohexylamine. In this reaction, one of the chlorine atoms of the 3,6-dichloropyridazine is displaced by the amino group of the cyclohexylamine to form the final product.

Below is a generalized workflow representing this type of synthesis.

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Data

The title of the 1963 paper by Relyea, "Some 3-Amino-6-chloropyridazines and Their Hypotensive Activity," strongly indicates that this compound was tested for its ability to lower blood pressure. Without access to this publication, no quantitative data (e.g., ED₅₀, LD₅₀, or specific changes in blood pressure in animal models) or details of the experimental protocols used for these assays can be provided.

Spectroscopic Profile of 6-chloro-N-cyclohexylpyridazin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-chloro-N-cyclohexylpyridazin-3-amine. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of related pyridazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | d, J ≈ 9.0 Hz | 1H | Pyridazine H-4 |

| ~6.80 | d, J ≈ 9.0 Hz | 1H | Pyridazine H-5 |

| ~5.00 | br s | 1H | N-H |

| ~3.50 | m | 1H | Cyclohexyl C-1 H |

| ~1.00-2.00 | m | 10H | Cyclohexyl C-2,3,4,5,6 H₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | Pyridazine C-3 |

| ~150 | Pyridazine C-6 |

| ~130 | Pyridazine C-4 |

| ~118 | Pyridazine C-5 |

| ~52 | Cyclohexyl C-1 |

| ~33 | Cyclohexyl C-2, C-6 |

| ~26 | Cyclohexyl C-4 |

| ~25 | Cyclohexyl C-3, C-5 |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3310 | Medium | N-H stretch (secondary amine)[1] |

| 2930, 2855 | Strong | C-H stretch (cyclohexyl) |

| 1650-1580 | Medium | N-H bend (secondary amine)[1] |

| ~1600 | Medium | C=N stretch (pyridazine ring) |

| ~1580 | Medium | C=C stretch (pyridazine ring) |

| 1250-1020 | Medium | C-N stretch (aliphatic amine)[1] |

| ~830 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 225.1033 | [M]⁺ (for C₁₁H₁₆ClN₃) |

| 227.1004 | [M+2]⁺ (isotope peak for ³⁷Cl) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for pyridazine derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz NMR spectrometer is typically used for analysis.[2]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[3]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[4]

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is commonly used.[4]

-

Acquisition:

-

Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Resolution: Set to a high resolution to enable accurate mass measurements for molecular formula determination.

-

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and potentially fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) should be observed for chlorine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide: Solubility and Stability of 6-chloro-N-cyclohexylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the heterocyclic compound 6-chloro-N-cyclohexylpyridazin-3-amine. Due to the limited publicly available data for this specific molecule, this document also serves as a methodological framework, detailing standard experimental protocols for characterizing the solubility and stability of novel pyridazine derivatives and other small molecule drug candidates. Pyridazine and its derivatives are recognized as important scaffolds in medicinal chemistry, often utilized to enhance aqueous solubility and modulate physicochemical properties of drug candidates.[1] An understanding of these core properties is critical for drug discovery and development, influencing bioavailability, formulation, and shelf-life.[2][3]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1014-77-3 | ChemBlink[4] |

| Molecular Formula | C₁₀H₁₄ClN₃ | ChemBlink[4] |

| Molecular Weight | 211.69 g/mol | ChemBlink[4] |

| Aqueous Solubility | 0.66 g/L (25 °C, Calculated) | ChemBlink[4] |

| Solubility Description | Very slightly soluble | ChemBlink[4] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[2][3] Both kinetic and thermodynamic solubility assays are essential tools in early drug discovery and lead optimization.[5][6][7]

General Workflow for Solubility and Stability Characterization

The following diagram illustrates a general workflow for the initial characterization of a new chemical entity (NCE).

Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to rapidly assess the solubility of many compounds.[5][6][8]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a short period, typically 1-2 hours, with gentle shaking.[5]

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.[6]

This method determines the equilibrium solubility and is considered the gold standard for accurate solubility measurement, often used in later stages of drug development.[5][9][10]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and relevant organic solvents.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a low-binding filter).

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The concentration of the saturated solution represents the thermodynamic solubility.

Stability Assessment

Stability testing is crucial for determining a drug's shelf-life and storage conditions by evaluating its susceptibility to various environmental factors.[11][12] The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[13]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.[14][15][16][17]

Experimental Protocols for Stability Studies

This protocol assesses the compound's stability in aqueous solutions at different pH values.

Protocol:

-

Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a range of acidic, neutral, and basic buffers (e.g., pH 2, 7, and 9).

-

Incubation: Store the solutions at a controlled temperature (e.g., 40°C or 60°C) in the dark.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate at each pH.

This study evaluates the impact of light exposure on the compound, following ICH Q1B guidelines.[18][19][20][21]

Protocol:

-

Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers. Prepare a dark control sample wrapped in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides a combination of visible and UVA light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[19]

-

Analysis: After exposure, compare the samples to the dark control. Analyze for physical changes (e.g., appearance, color) and quantify the parent compound and any degradants by HPLC.

This protocol assesses the stability of the compound under elevated temperature conditions.

Protocol:

-

Sample Preparation: Place the solid compound in sealed vials.

-

Incubation: Store the vials in a temperature-controlled oven at accelerated conditions (e.g., 40°C with 75% relative humidity for 6 months, as per ICH guidelines).[22]

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for any changes in physical properties and for the formation of degradation products using HPLC and potentially other techniques like mass spectrometry for structural elucidation of impurities.

Biological Context and Signaling Pathways

While specific biological targets for this compound are not extensively documented in public literature, the pyridazine scaffold is a common feature in molecules targeting a wide range of biological processes, including kinases, G-protein coupled receptors, and various enzymes.[23][24][25] For instance, some pyridazine derivatives act as kinase inhibitors, interfering with cell signaling cascades that regulate cell proliferation.[26]

Representative Kinase Inhibitor Signaling Pathway

The diagram below illustrates a generalized signaling pathway that could be modulated by a pyridazine-containing kinase inhibitor.

Conclusion

This technical guide has outlined the known solubility of this compound and provided a detailed framework of standard experimental protocols for its comprehensive solubility and stability characterization. Adherence to these methodologies will enable researchers to generate robust and reliable data crucial for advancing drug discovery and development projects involving this and similar chemical entities. The provided workflows and protocols, based on established industry practices and regulatory guidelines, offer a solid foundation for the systematic evaluation of new chemical entities.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]

- 12. humiditycontrol.com [humiditycontrol.com]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 20. database.ich.org [database.ich.org]

- 21. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 23. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jocpr.com [jocpr.com]

- 26. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

Uncharted Territory: The Therapeutic Potential of 6-chloro-N-cyclohexylpyridazin-3-amine Remains Undefined

Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the specific therapeutic targets, biological activity, or mechanism of action for the compound 6-chloro-N-cyclohexylpyridazin-3-amine. Researchers, scientists, and drug development professionals should be aware that this particular molecule represents a largely unexplored area within the broader landscape of pyridazine chemistry.

While the specific biological profile of this compound is unknown, the pyridazine and aminopyridazine scaffolds, to which it belongs, are well-established pharmacophores with a diverse range of biological activities. Structure-activity relationship (SAR) studies on related compounds have identified a variety of potential therapeutic applications, offering speculative avenues for future investigation of this particular molecule.

The Broader Therapeutic Landscape of Pyridazine Derivatives

Pyridazine derivatives have been investigated for a multitude of therapeutic applications, demonstrating the versatility of this heterocyclic core. Research into analogous compounds has revealed potential activities across several target classes.

Potential as Kinase Inhibitors

Numerous 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases. For instance, different substitution patterns on the pyridazine ring have led to the discovery of potent inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR) kinases.[1][2]

A generalized workflow for identifying and characterizing kinase inhibitors is depicted below.

Potential as Ion Channel Modulators

The aminopyridazine substructure is famously represented by 4-aminopyridine, a non-selective blocker of voltage-gated potassium (Kv) channels used in the treatment of multiple sclerosis.[3][4][5][6][7] The ability of the aminopyridazine scaffold to interact with ion channels suggests that this compound could potentially exhibit activity at these targets.

The signaling pathway affected by Kv channel modulation is critical for neuronal excitability.

Other Potential Activities

Derivatives of the pyridazine nucleus have also been explored for a wide array of other biological activities, including:

-

GABA-A Receptor Antagonism: Certain aminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective GABA-A receptor antagonists.[8]

-

Prostaglandin E2 (PGE2) Production Inhibition: Some aminopyridazines have shown the ability to inhibit the production of PGE2, a key mediator of inflammation.[9][10]

-

Acetylcholinesterase (AChE) Inhibition: A series of 3-amino-6-phenylpyridazines were found to be inhibitors of AChE, an enzyme targeted in the treatment of Alzheimer's disease.[11]

Future Directions

The lack of data on this compound presents an opportunity for novel research. A logical first step would be to perform broad in vitro screening against a panel of common drug targets, such as kinases and ion channels, to identify any potential biological activity. Based on the findings from such screens, more focused investigations, including dose-response studies and mechanism of action elucidation, could be pursued.

Until such studies are conducted and published, any discussion of the therapeutic targets of this compound remains speculative and based on the activities of structurally related but distinct molecules. The scientific community awaits empirical data to unlock the potential of this particular compound.

References

- 1. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 4. The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 6-chloro-N-cyclohexylpyridazin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological activities of 6-chloro-N-cyclohexylpyridazin-3-amine and its derivatives. The pyridazine scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. This document offers detailed synthetic protocols, quantitative data for related compounds to guide research efforts, and a visualization of a potential mechanism of action.

Synthetic Workflow & Experimental Protocols

The synthesis of this compound derivatives commences with the commercially available 3,6-dichloropyridazine. The general strategy involves a regioselective nucleophilic aromatic substitution (SNA r) to introduce the desired amine at the 3-position.

Caption: Synthetic workflow for this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the amination of chloropyridazines.

Materials:

-

3,6-Dichloropyridazine

-

Cyclohexylamine

-

Methanol (or other suitable solvent like ethanol or 1,4-dioxane)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in methanol, add cyclohexylamine (1.1-1.5 eq).

-

The reaction mixture is stirred at room temperature or heated to reflux (e.g., 60-80 °C) for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Protocol 2: Microwave-Assisted Synthesis of 3-amino-6-chloropyridazine (Parent Amine)

For the synthesis of the parent amine, a microwave-assisted approach can significantly reduce reaction times.

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia (28-30%)

-

Borosilicate glass vial (20 mL) with a cap

Procedure:

-

To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).

-

Add 5 mL of aqueous ammonia solution (28-30% NH₃ content).

-

Seal the vial with a lid and place it in a microwave reactor.

-

Irradiate the mixture for 30 minutes at 120 °C (300W power).

-

After cooling, the precipitate is filtered, washed with a mixture of ethyl acetate and hexane (3:7), and dried to yield 3-amino-6-chloropyridazine. This method has been reported to yield up to 87% of the product.

Quantitative Data

Table 1: Synthesis Yields of 6-chloro-N-substituted-pyridazin-3-amines

| N-Substituent | Starting Material | Reaction Conditions | Yield (%) | Reference |

| Methyl | 3,6-Dichloropyridazine | Methylamine in Methanol, 20°C, 24h | 88% | [1] |

| Various alkyl/aryl amines | 3-bromo-6-chloroimidazo[1,2-b]pyridazine | CsF, BnNEt₃Cl, DMSO, 100°C, 24h | 79-98% | |

| Amino (NH₂) | 3,6-Dichloropyridazine | NH₄OH, Microwave, 120°C, 30 min | 87% |

Table 2: Biological Activity of Related Pyridazine Derivatives

| Compound Class | Target/Assay | IC₅₀ (µM) | Cell Line | Reference |

| Pyrazolo[3,4-c]pyridazines | CDK1/cyclin B | 6.1 | - | [2] |

| Imidazo[1,2-b]pyridazine Derivatives | Mps1 (cellular) | 0.0007 | - | [3] |

| Imidazo[1,2-b]pyridazine Derivatives | Antiproliferative | 0.006 | A549 (Lung Cancer) | [3] |

| 6-chloro-3-substituted-[2][4][5]triazolo[4,3-b]pyridazines | Cytotoxic | 1.14 - 3.7 | NALM-6 (Leukemia) | [6] |

| 6-chloro-3-substituted-[2][4][5]triazolo[4,3-b]pyridazines | Cytotoxic | 1.64 - 5.66 | SB-ALL (Leukemia) | [6] |

| Pyridazin-3(2H)-one derivatives | PARP (Olaparib) | 0.015 | - | [7] |

Potential Signaling Pathway Involvement

Given the prevalence of pyridazine-containing compounds as kinase inhibitors, a likely mechanism of action for novel derivatives is the modulation of kinase signaling pathways, which are often dysregulated in diseases like cancer.

Caption: Generalized kinase signaling pathway and potential inhibition by a pyridazine derivative.

This diagram illustrates a common signal transduction pathway initiated by a growth factor binding to a receptor tyrosine kinase. This triggers a cascade of intracellular signaling events, ultimately leading to changes in gene expression that promote cell proliferation and survival. A this compound derivative could potentially act as a kinase inhibitor, blocking a key kinase in this cascade and thereby preventing the downstream cellular effects. This makes such compounds interesting candidates for anticancer drug development.[2][4][5]

References

- 1. 6-Chloro-N-methylpyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-chloro-N-cyclohexylpyridazin-3-amine in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer. This has made protein kinases one of the most important classes of drug targets. 6-chloro-N-cyclohexylpyridazin-3-amine is a novel small molecule inhibitor with potential therapeutic applications. The pyridazine core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro kinase inhibition assays.

Hypothetical Target and Signaling Pathway

For the purpose of these application notes, we will hypothesize that this compound is a potent inhibitor of a hypothetical kinase, "Target Kinase A" (TKA), a receptor tyrosine kinase involved in a pro-proliferative signaling pathway.

Data Presentation

The inhibitory activity of this compound against TKA and a panel of other kinases was determined using a luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized below. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |

| Target Kinase A (TKA) | 25 | 8 |

| Kinase B | 1,200 | 15 |

| Kinase C | >10,000 | 30 |

| Kinase D | 850 | 5 |

| Kinase E | >10,000 | 22 |

| Table 1: Inhibitory activity of this compound against a panel of kinases. |

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[2]

Materials:

-

Target Kinase A (TKA)

-

Kinase substrate peptide

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in DMSO. A 10-point, 3-fold dilution series is recommended.

-

Prepare a "no inhibitor" control using only DMSO.

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.[2]

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This protocol provides an alternative method for determining inhibitor potency using a TR-FRET-based assay, which measures the phosphorylation of a substrate by a kinase.

Materials:

-

Target Kinase A (TKA)

-

Biotinylated substrate peptide

-

ATP (at Km concentration for the kinase)

-

This compound

-

Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

LanthaScreen™ Tb-anti-pSubstrate Antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., GFP)

-

384-well plates (low volume, black)

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO.

-

Subsequently, dilute this series into 1X Kinase Buffer to create a 4X final assay concentration stock.

-

Prepare a 4X solution of TKA in Kinase Buffer.

-

Prepare a 4X solution of the biotinylated substrate and ATP in Kinase Buffer.

-

-

Kinase Reaction (20 µL final volume):

-

Add 5 µL of the 4X inhibitor dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 5 µL of the 4X TKA enzyme solution to all wells except the "no enzyme" controls.

-

Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[3]

-

Initiate the reaction by adding 10 µL of the 4X substrate/ATP solution to all wells.

-

-

Reaction Termination and Detection:

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Prepare a 2X Detection Mix containing the Tb-anti-pSubstrate antibody and the streptavidin-acceptor in TR-FRET Dilution Buffer.

-

Stop the kinase reaction by adding 20 µL of the 2X Detection Mix to each well.[3]

-